molecular formula C21H18S2 B14325162 2,3-Diphenyl-4a,5,8,8a-tetrahydro-5,8-methano-1,4-benzodithiine CAS No. 108175-91-3

2,3-Diphenyl-4a,5,8,8a-tetrahydro-5,8-methano-1,4-benzodithiine

Cat. No.: B14325162
CAS No.: 108175-91-3
M. Wt: 334.5 g/mol
InChI Key: LLZDEMVCXNBTGU-UHFFFAOYSA-N
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Description

2,3-Diphenyl-4a,5,8,8a-tetrahydro-5,8-methano-1,4-benzodithiine is a complex organic compound characterized by its unique structure, which includes a benzodithiine core with diphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diphenyl-4a,5,8,8a-tetrahydro-5,8-methano-1,4-benzodithiine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under specific conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and substitution processes efficiently.

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenyl-4a,5,8,8a-tetrahydro-5,8-methano-1,4-benzodithiine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can remove oxygen or introduce hydrogen atoms.

    Substitution: Both electrophilic and nucleophilic substitutions can occur, depending on the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce more saturated derivatives.

Scientific Research Applications

2,3-Diphenyl-4a,5,8,8a-tetrahydro-5,8-methano-1,4-benzodithiine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Its derivatives might be explored for biological activity, including potential pharmaceutical applications.

    Medicine: Research may investigate its potential as a therapeutic agent or its role in drug development.

    Industry: It could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 2,3-Diphenyl-4a,5,8,8a-tetrahydro-5,8-methano-1,4-benzodithiine exerts its effects involves interactions with molecular targets. These interactions can influence various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, it might interact with enzymes or receptors to modulate biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,45,8-Dimethanonaphthalene: This compound shares a similar core structure but lacks the diphenyl substituents.

    Tetramethyl acetyloctahydronaphthalenes: These compounds have a similar cyclic structure but differ in their functional groups and substituents.

Uniqueness

The uniqueness of 2,3-Diphenyl-4a,5,8,8a-tetrahydro-5,8-methano-1,4-benzodithiine lies in its specific arrangement of diphenyl groups and the benzodithiine core, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

108175-91-3

Molecular Formula

C21H18S2

Molecular Weight

334.5 g/mol

IUPAC Name

4,5-diphenyl-3,6-dithiatricyclo[6.2.1.02,7]undeca-4,9-diene

InChI

InChI=1S/C21H18S2/c1-3-7-14(8-4-1)18-19(15-9-5-2-6-10-15)23-21-17-12-11-16(13-17)20(21)22-18/h1-12,16-17,20-21H,13H2

InChI Key

LLZDEMVCXNBTGU-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3C2SC(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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